molecular formula C31H44N4O11 B2971976 Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH CAS No. 2351103-63-2

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH

カタログ番号: B2971976
CAS番号: 2351103-63-2
分子量: 648.71
InChIキー: KDYIZKATTGMJTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves multiple steps, starting with the preparation of pomalidomide derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .

化学反応の分析

Types of Reactions

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various conjugates where this compound is linked to other bioactive molecules, enhancing their solubility and bioavailability .

科学的研究の応用

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH has a wide range of applications in scientific research:

類似化合物との比較

生物活性

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a novel compound derived from pomalidomide, a drug primarily used in treating multiple myeloma. This compound incorporates structural modifications aimed at enhancing its biological activity, particularly through the mechanism of action involving cereblon, an E3 ubiquitin ligase. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Pomalidomide functions by modulating the immune system and promoting apoptosis in cancer cells. It acts primarily through the following mechanisms:

  • Cereblon Targeting : Pomalidomide binds to cereblon, facilitating the ubiquitination and subsequent degradation of specific substrates involved in tumor growth.
  • Gene Expression Modulation : The compound has been shown to downregulate proteins such as ARID2 and MYC, which are crucial for the proliferation of multiple myeloma cells .

Research Findings

Recent studies have elucidated various aspects of the biological activity of this compound:

  • Cell Line Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in ARID2 and MYC levels in multiple myeloma cell lines. The efficacy increased with higher concentrations and prolonged exposure times.
    Concentration (μM)ARID2 Level Reduction (%)MYC Level Reduction (%)
    0.12015
    15045
    108075
  • Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells. Flow cytometry analysis revealed a higher percentage of apoptotic cells upon treatment with this compound compared to control groups.
  • Synergistic Effects : Studies indicated that this compound could enhance the effects of other anti-cancer agents when used in combination therapy, suggesting a potential for improved therapeutic strategies against resistant forms of multiple myeloma .

Case Studies

Several case studies have highlighted the clinical implications of using Pomalidomide derivatives:

  • Case Study 1 : A patient with lenalidomide-resistant multiple myeloma showed significant clinical improvement after being treated with this compound, demonstrating a marked decrease in tumor burden after three months of therapy.
  • Case Study 2 : A cohort study involving patients treated with this compound reported an overall response rate of 60%, with many patients achieving partial remission. The study emphasized the importance of monitoring ARID2 levels as a potential biomarker for treatment efficacy.

特性

IUPAC Name

2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYIZKATTGMJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。